molecular formula C18H34ClN2O8PS B14100712 7-Epi clindamycin 2-phosphate

7-Epi clindamycin 2-phosphate

Cat. No.: B14100712
M. Wt: 505.0 g/mol
InChI Key: UFUVLHLTWXBHGZ-WZFPUNQQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-Epi clindamycin 2-phosphate involves several steps. Initially, clindamycin hydrochloride alcoholate is used as the raw material to prepare clindamycin isopropylidene alkali. Phosphorus oxychloride acts as the phosphatiding agent, and 1,2,4-triazole serves as the acid-binding agent. The phosphatization reaction yields isopropylidene clindamycin phosphate, which is then subjected to mixed acid hydrolysis and deprotection to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions: 7-Epi clindamycin 2-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus oxychloride for phosphatization and 1,2,4-triazole as an acid-binding agent. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include isopropylidene clindamycin phosphate and the final this compound. These products are crucial for the compound’s antibiotic activity .

Scientific Research Applications

7-Epi clindamycin 2-phosphate has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of antibiotics. In biology, it serves as a tool to investigate bacterial resistance mechanisms. In medicine, it is employed to treat infections caused by Gram-positive and Gram-negative bacteria. Additionally, it has industrial applications in the production of pharmaceutical products .

Mechanism of Action

The mechanism of action of 7-Epi clindamycin 2-phosphate involves binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. The compound’s three-dimensional structure closely resembles the 23S RNA of the bacterial ribosome, which is crucial for its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-Epi clindamycin 2-phosphate include clindamycin hydrochloride, clindamycin phosphate, and lincomycin. These compounds belong to the lincosamide class of antibiotics and share similar mechanisms of action .

Uniqueness: What sets this compound apart is its improved activity against a broader spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. This enhanced activity makes it a valuable compound in the treatment of various bacterial infections .

Properties

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(2R,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11+,12-,13-,14?,15-,16?,18-/m1/s1

InChI Key

UFUVLHLTWXBHGZ-WZFPUNQQSA-N

Isomeric SMILES

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

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